alpha-Phenylcinnamic acid

説明

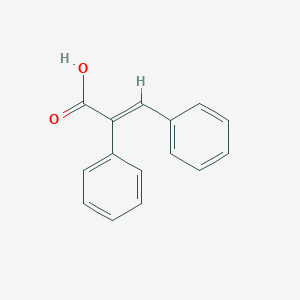

Structure

3D Structure

特性

IUPAC Name |

(E)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871015 | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-48-5, 3368-16-9 | |

| Record name | (E)-α-Phenylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-diphenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Perkin Reaction

The Perkin reaction remains the most widely used method for synthesizing alpha-phenylcinnamic acid. This condensation reaction involves phenylacetic acid and benzaldehyde derivatives in the presence of acetic anhydride and a base, typically sodium acetate or triethylamine. For example, heating phenylacetic acid with benzaldehyde in acetic anhydride at 110°C under argon for 12 hours yields this compound after hydrolysis. The mechanism proceeds through the formation of a mixed anhydride intermediate, followed by aldol condensation and dehydration.

However, the classical Perkin reaction faces challenges with electron-donating substituents on the aromatic rings, which promote side reactions such as dimerization and isomerization. A patent by addresses these issues by introducing a low-temperature deprotection step (-78°C to 25°C) to minimize degradation, improving yields to 70–85%. Despite these optimizations, purification remains laborious due to byproducts like unreacted starting materials and positional isomers.

Knoevenagel Condensation

The Knoevenagel condensation offers an alternative route using malonic acid and benzaldehyde derivatives. This method employs catalysts such as ammonium acetate or piperidine in refluxing ethanol, enabling milder conditions compared to the Perkin reaction. While effective for electron-deficient aldehydes, its application to this compound synthesis is limited due to the requirement for phenylmalonic acid—a less accessible starting material. Modifications using microwave irradiation and phase-transfer catalysts (e.g., tetrabutylammonium bromide) have reduced reaction times from hours to minutes, though scalability remains a concern.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of cinnamic acid derivatives by enabling rapid, solvent-free reactions. In one protocol, phenylacetic acid and benzaldehyde are irradiated at 900 W for 10–15 minutes with polyphosphate ester as a mediator, achieving yields comparable to traditional methods. This approach minimizes thermal degradation and enhances regioselectivity, particularly for substrates sensitive to prolonged heating. However, the need for specialized equipment and challenges in controlling stereochemistry limit its industrial adoption.

Enzymatic Methods

Enzymatic synthesis using immobilized lipases (e.g., Novozym 435) represents a green chemistry alternative. Although primarily applied to ferulic acid derivatives, this method’s principles are adaptable to this compound. For instance, transesterification of phenylacetic acid esters with benzaldehyde derivatives in non-aqueous media achieves conversions exceeding 90%. The enzyme’s reusability (up to 10 cycles without significant activity loss) and mild conditions (30–40°C) make this method environmentally favorable, though substrate specificity and enzyme cost remain barriers.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthesis routes:

The Perkin reaction excels in scalability and reagent availability, while enzymatic methods offer superior sustainability. Microwave synthesis strikes a balance between speed and yield but lacks industrial infrastructure.

Industrial-Scale Production Considerations

Industrial production prioritizes cost-effectiveness and reproducibility, favoring modified Perkin protocols. For example, discloses a large-scale process using 3,5-diisopropoxybenzaldehyde and 4-isopropoxyphenylacetic acid in acetic anhydride, achieving 80% yield after crystallization. Critical factors include:

-

Temperature Control : Maintaining reaction temperatures below 120°C to prevent decarboxylation.

-

Workup Optimization : Sequential extraction with ethyl acetate and washing with saturated NaCl to isolate the product.

-

Catalyst Recycling : Reusing triethylamine via distillation reduces costs by 15–20%.

Challenges and Optimization Strategies

Isomerization and Stereochemical Control

This compound exists as E and Z isomers, with the E form predominating in most syntheses. Isomerization during acidic workup can be mitigated by employing low-temperature deprotection, as demonstrated in, which stabilizes the E isomer at yields exceeding 90%.

Purification Techniques

Chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization using ethanol-water mixtures (1:3 v/v), achieving >95% purity. Advances in membrane filtration and countercurrent chromatography promise to reduce solvent use by 30–40% .

化学反応の分析

反応の種類: ルグロシンは、酸化や二量化など、さまざまな化学反応を受けます .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、ルグリンアナログやその他の修飾されたビスアントラキノンが含まれます .

4. 科学研究への応用

化学: 化学では、ルグロシンはそのユニークな構造的特徴とそのさまざまな化学反応を起こす能力のために研究されており、合成および機構的研究に役立つ化合物です .

生物学: 生物学では、ルグロシンは、その抗菌特性とそのさまざまな微生物への影響を研究するために使用されます 。 細菌、真菌、アメーバの増殖を阻害することが示されています .

医学: 医学では、ルグロシンの肝毒性と発がん性は、毒性学研究の対象となっています 。 また、バイオ殺虫剤としての潜在的な用途も研究されています .

産業: 産業では、ルグロシンは、農産物残渣を伴う環境に優しい方法を使用して生産されており、抗菌化合物の生産に持続可能な選択肢を提供しています .

科学的研究の応用

Common Synthesis Methods

The synthesis of α-PCA typically involves the following methods:

- Perkin Reaction : Condensation of benzaldehyde with an acid anhydride in the presence of a base.

- Condensation Reactions : Involving phenacyl chloride and benzaldehyde with triethylamine .

Applications in Organic Synthesis

- Intermediate in Synthesis : α-PCA serves as a precursor for various phenylpropanoids and stilbene derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

- Perkin Reaction Studies : It is frequently used in educational laboratories to demonstrate the Perkin reaction, providing insights into organic reaction mechanisms and stereochemistry .

Pharmaceutical Applications

This compound exhibits potential pharmacological properties, making it relevant in drug development:

- Antioxidant Activity : Studies indicate that α-PCA possesses antioxidant properties that may contribute to its therapeutic potential against oxidative stress-related diseases .

- Antimicrobial Properties : Research has shown that α-PCA displays antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Material Science Applications

- Polymer Chemistry : α-PCA can be polymerized to create materials with specific mechanical and thermal properties. Its derivatives are utilized in creating polymers for coatings and adhesives .

- Photopolymerization : The compound's ability to undergo photochemical reactions makes it suitable for applications in photopolymerization processes used in coatings and 3D printing technologies .

Case Study 1: Synthesis of Stilbene Derivatives

A study demonstrated the effectiveness of α-PCA as an intermediate for synthesizing stilbene derivatives through decarboxylation reactions. The resulting stilbenes exhibited significant biological activity, including anticancer properties .

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal highlighted the antioxidant capacity of α-PCA, showing that it effectively scavenges free radicals in vitro. This property suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress .

Data Table: Summary of Applications

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

α-Phenylcinnamic acid belongs to a broader class of cinnamate derivatives. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| α-Phenylcinnamic acid | C₁₅H₁₂O₂ | 224.25 | 172–174 | 3.31 | Carboxylic acid, α-phenyl |

| α-Cyano-4-hydroxycinnamic acid | C₁₀H₇NO₃ | 189.17 | 250–252 | 1.02 | Cyano, hydroxyl, carboxylic acid |

| α-Acetamidocinnamic acid | C₁₁H₁₁NO₃ | 205.21 | 195–198 | 1.54 | Acetamide, carboxylic acid |

| 3-Phenyllactic acid | C₉H₁₀O₃ | 166.18 | 125–127 | 1.12 | Hydroxyl, carboxylic acid |

| Phenylsuccinic acid | C₁₀H₁₀O₄ | 194.19 | 168–170 | 1.45 | Two carboxylic acids, phenyl |

Key Observations :

- Polarity: α-Phenylcinnamic acid exhibits higher hydrophobicity (LogP = 3.31) compared to analogs like α-cyano-4-hydroxycinnamic acid (LogP = 1.02), due to the absence of polar substituents such as hydroxyl or cyano groups .

- Thermal Stability : Its melting point (172–174°C) is intermediate among analogs, reflecting balanced intermolecular forces from aromatic stacking and hydrogen bonding .

Key Findings :

- The parent α-phenylcinnamic acid showed moderate inhibition of 5-lipoxygenase (IC₅₀ = 91.3 μM) and weak inhibition of cyclooxygenase (IC₅₀ > 900 μM).

- Decarboxylation (e.g., to 3,3',4-trihydroxystilbene) enhanced activity by ~100-fold, likely due to improved membrane permeability and reduced steric hindrance .

生物活性

α-Phenylcinnamic acid (α-PA) is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

α-Phenylcinnamic acid has the chemical formula and exists primarily as an off-white crystalline solid. It is synthesized through various methods, including the Perkin reaction, where benzaldehyde and phenylacetic acid react to form α-PA, predominantly in the E isomer form. The Z isomer can also be produced under specific conditions such as heat or UV exposure .

Antifungal Properties

Recent studies have highlighted the antifungal activity of α-phenylcinnamic acid, particularly against Colletotrichum gloeosporioides , a pathogen responsible for anthracnose in mango fruits. Research integrating transcriptomics and metabolomics revealed that α-PA effectively controls this pathogen, suggesting its potential as a natural fungicide in agricultural applications .

Antioxidant Effects

The antioxidant properties of α-PA have been investigated in various contexts. For instance, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This is particularly relevant in cosmetic formulations aimed at reducing skin aging caused by oxidative damage .

Glycation Inhibition

Another significant biological activity of α-phenylcinnamic acid is its ability to inhibit glycation processes. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to advanced glycation end-products (AGEs) that are implicated in various age-related diseases. Studies indicate that α-PA can reduce glycation levels in proteins, thus potentially mitigating the signs of aging in skin and other tissues .

Case Studies

- Antifungal Efficacy : A study demonstrated that α-PA inhibited the growth of C. gloeosporioides by disrupting its cellular integrity and metabolic functions. The compound was applied at concentrations of 1 µM and 10 µM, resulting in significant reductions in fungal biomass compared to untreated controls .

- Glycation Inhibition : In a controlled experiment involving bovine serum albumin (BSA), α-PA was shown to decrease fluorescence associated with AGEs formation when incubated with D-ribose, highlighting its potential as a therapeutic agent against glycation .

Research Findings Summary Table

Q & A

Q. What are the key physicochemical properties of alpha-phenylcinnamic acid critical for experimental design?

this compound (C₁₅H₁₂O₂) has a molecular weight of 224.25 g/mol, a melting point of 172–176°C, and a logP value of 3.31, indicating moderate hydrophobicity . Its stability under standard lab conditions is well-documented, but it degrades in the presence of strong oxidizers, necessitating inert storage environments . These properties inform solvent selection (e.g., ethanol or DMSO for solubility) and reaction conditions (e.g., avoiding oxidative catalysts).

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Techniques include:

- HPLC : To assess purity (>95% is typical for synthetic batches).

- ¹H/¹³C NMR : Confirm resonance peaks align with the trans (E)-isomer structure (e.g., olefinic protons at δ 6.3–7.5 ppm) .

- FT-IR : Verify carbonyl (C=O) stretching at ~1680 cm⁻¹ and carboxylic acid (O-H) absorption near 2500–3000 cm⁻¹ .

- X-ray crystallography : For absolute stereochemical confirmation, though this is less common due to resource constraints.

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and stereoselectivity?

- Perkin Reaction : Condensation of benzaldehyde with phenylacetic acid using acetic anhydride as a catalyst. Yield improvements (70–85%) are achievable via microwave-assisted synthesis, reducing reaction time .

- Stereochemical Control : Catalytic asymmetric methods (e.g., chiral Brønsted acids) can enhance enantiomeric excess (ee) for specific isomers, though current literature lacks robust data for this compound .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer studies may arise from:

- Sample Purity : Impurities >5% can skew bioassay results; validate via LC-MS.

- Assay Conditions : pH-dependent solubility (pKa ~4.8) affects bioavailability; use buffered solutions at physiological pH .

- Structural Analogues : Differentiate between E/Z isomers, as bioactivity often varies significantly .

Q. How can computational models predict the reactivity of this compound in novel applications (e.g., photodynamic therapy)?

- DFT Calculations : Model HOMO-LUMO gaps to predict electron-transfer efficiency.

- Molecular Docking : Screen interactions with biological targets (e.g., COX-2 for anti-inflammatory studies).

- MD Simulations : Assess stability in lipid membranes for drug delivery applications.

Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound across labs?

- Standardized Protocols : Document reaction parameters (e.g., temperature ramp rates, solvent drying methods).

- Cross-Lab Validation : Share samples for inter-lab NMR/HPLC comparisons .

- Data Transparency : Publish raw spectroscopic files (e.g., .jdx for IR) in supplementary materials.

Q. How should researchers address conflicting spectral data in structural elucidation?

- Reference Overlays : Compare NMR/IR spectra with published databases (e.g., SDBS or NIST).

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignment ambiguities.

- Collaborative Analysis : Engage crystallography facilities for ambiguous cases .

Regulatory & Compliance Guidance

Q. What regulatory frameworks apply to this compound in preclinical studies?

- REACH Compliance : Not currently listed as an SVHC (Substance of Very High Concern), but monitor updates due to structural similarity to regulated cinnamates .

- IACUC/IRB Protocols : Required for in vivo studies; include toxicity data from SDS (e.g., acute dermal LD₅₀ >2000 mg/kg) .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s mechanistic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。